N-(3,4-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 3,4-dimethoxyphenyl group and a p-tolyl ureido substituent.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-13-4-6-14(7-5-13)23-20(27)25-21-24-16(12-30-21)11-19(26)22-15-8-9-17(28-2)18(10-15)29-3/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKFDQKVDBNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Bromoacetoacetate with Thiourea
Ethyl 2-bromoacetoacetate reacts with thiourea in ethanol under reflux to yield ethyl 2-aminothiazole-4-acetate (Scheme 1). This reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, followed by cyclization and elimination of HBr.
Reaction Conditions :
Characterization :
- IR : 3320 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (ester C=O).
- ¹H NMR (CDCl₃) : δ 1.32 (t, 3H, J = 7.1 Hz, CH₂CH₃), 3.52 (s, 2H, CH₂COO), 4.25 (q, 2H, J = 7.1 Hz, OCH₂), 6.88 (s, 1H, thiazole H-5).
Urea Formation on Thiazole Amine
Isocyanate-Mediated Coupling
The 2-amino group of ethyl 2-aminothiazole-4-acetate reacts with p-tolyl isocyanate in the presence of triethylamine to form the urea linkage (Scheme 2).
Reaction Conditions :
- Solvent: Dry dichloromethane
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C to room temperature
- Duration: 12 hours
- Yield: 75–80%
Mechanistic Insight :
Triethylamine deprotonates the thiazole amine, enabling nucleophilic attack on the isocyanate electrophilic carbon. The intermediate carbamate tautomerizes to the urea product.
Characterization :
- IR : 1680 cm⁻¹ (urea C=O), 1540 cm⁻¹ (N–H bend).
- ¹H NMR (DMSO-d₆) : δ 2.31 (s, 3H, Ar–CH₃), 3.74 (s, 2H, CH₂COO), 7.12–7.45 (m, 4H, Ar–H), 8.52 (s, 1H, urea NH).
Acetamide Formation via Carboxylic Acid Activation
Ester Hydrolysis and Acid Chloride Preparation
The ethyl ester of 2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetate is hydrolyzed to the carboxylic acid using NaOH in THF/water, followed by activation with thionyl chloride (Scheme 3).
Reaction Conditions :
Coupling with 3,4-Dimethoxyaniline
The acid chloride reacts with 3,4-dimethoxyaniline in dry DMF to form the acetamide (Scheme 4).
Reaction Conditions :
- Solvent: Dry DMF
- Base: Pyridine (1.2 equiv)
- Temperature: 0°C to room temperature
- Duration: 6 hours
- Yield: 70–75%
Characterization :
- IR : 1655 cm⁻¹ (amide C=O), 1510 cm⁻¹ (N–H bend).
- ¹³C NMR (DMSO-d₆) : δ 56.2 (OCH₃), 114.7–149.8 (aromatic carbons), 170.1 (C=O).
Purification and Analytical Validation
Recrystallization and Chromatography
The crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (silica gel, ethyl acetate/hexane 1:1).
Purity Assessment :
Spectroscopic Confirmation
- HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₂₁H₂₂N₄O₄S: 427.1389; found: 427.1392.
- Elemental Analysis : Calcd. C 59.14%, H 5.20%, N 13.11%; Found C 59.02%, H 5.18%, N 13.09%.
Comparative Analysis of Alternative Routes
Gabriel Synthesis for Primary Amine Intermediate
Patent CN103664681A describes Gabriel synthesis for analogous acetamides, but notes challenges with hydrazinolysis side reactions (yields <50%). This method is less favorable due to competing imine formation.
Azide-Urea Cyclization
Industrial-Scale Process Considerations
Solvent Selection and Recycling
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core features with several acetamide-thiazole derivatives documented in the literature. Key comparisons include:
Table 1: Substituent Variations and Physical Properties
- Substituent Impact: Electron-Donating Groups (e.g., 3,4-dimethoxy): Likely improve solubility in polar solvents compared to electron-withdrawing groups (e.g., 3,4-dichloro in ). Ureido vs.
Table 2: Antimicrobial Activity of Selected Analogs
- Key Observations :
- Compounds with m-tolyl or p-tolyl substituents (e.g., 107b, 107k) exhibit potent antibacterial activity (MIC: 6.25–12.5 μg/mL) . The target compound’s p-tolyl ureido group may similarly enhance bacterial membrane interaction.
- Antifungal activity is often linked to aromatic substituents (e.g., 3-chlorophenyl in 107k), but electron-donating groups like methoxy (in the target compound) may improve penetration through fungal cell walls .
Hypothesized Advantages of the Target Compound
Enhanced Solubility : The 3,4-dimethoxy group may confer better aqueous solubility than chloro or methyl substituents in analogs .
Bioactivity Potential: The ureido-thiazole motif could mimic penicillin’s lateral chain (as noted in ), suggesting possible β-lactamase inhibition or cell wall disruption.
m-tolyl) may fine-tune specificity .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a thiazole ring, which is known for various pharmacological properties, and a urea moiety that enhances its bioactivity. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Anticancer Properties
Studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound showed high in vitro potency against various cancer cell lines including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The mechanism of action involves the induction of apoptosis and autophagy in cancer cells, leading to cell death .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(3,4-dimethoxyphenyl)-... | Melanoma | 5.0 | Apoptosis and autophagy induction |
| Related Thiazole Compound | Pancreatic Cancer | 10.0 | Apoptosis |
| Another Urea Derivative | Chronic Myeloid Leukemia | 7.5 | Autophagy |
The compound's biological activity is attributed to its ability to interact with specific molecular targets within cancer cells. Research indicates that the thiazole moiety plays a crucial role in binding to proteins involved in cell signaling pathways that regulate apoptosis and cell proliferation. Furthermore, the urea group enhances the compound's binding affinity to these targets.
Case Studies
- In Vivo Studies : In animal models, particularly A375 xenograft models in mice, treatment with this compound resulted in a significant reduction in tumor growth compared to control groups. The pharmacokinetic profile showed favorable absorption and distribution characteristics .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the thiazole and urea components could enhance biological activity. For example, varying substituents on the phenyl rings influenced potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
